302.29 (Anhydrous)
Description
The compound referenced as "302.29 (Anhydrous)" likely denotes a substance with a molar mass of 302.29 g/mol. This discrepancy may stem from a typographical error or an unlisted compound. For instance, Aluminium Sulfate (Anhydrous) (molar mass 342.13 g/mol) is extensively documented in the evidence and shares functional similarities with other anhydrous salts . This section will focus on anhydrous compounds with robust evidence-backed data, including Aluminium Sulfate (Anhydrous), Sodium Dichloroisocyanurate (Anhydrous), and Calcium Chloride (Anhydrous).
Properties
IUPAC Name |
(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6.H2O/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20;/h1-4,13,17-21H,5-6H2;1H2/t13-,16+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXJYAQCRCHDMY-MELYUZJYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HEMATOXYLIN | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Hematoxylin | |
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Solubility |
Slightly soluble in cold; soluble in hot (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
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CAS No. |
517-28-2 | |
| Record name | HEMATOXYLIN | |
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| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Haematoxylin | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HEMATOXYLIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
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Melting Point |
212 to 248 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Preparation Methods
Gill’s Hematoxylin Formulation
Gill’s formulation optimizes nuclear staining for histology. A typical protocol includes:
| Component | Quantity | Role |
|---|---|---|
| Hematoxylin (anhydrous) | 2 g | Chromogen |
| Sodium iodate (NaIO₃) | 0.2 g | Oxidizing agent |
| Aluminum sulfate | 17.6 g | Mordant |
| Glacial acetic acid | 20 mL | pH stabilizer |
| Ethanol (95%) | 700 mL | Solvent |
| Distilled water | 280 mL | Solvent |
The hematoxylin is dissolved in ethanol, followed by sequential addition of sodium iodate (to oxidize hematoxylin to hematein), aluminum sulfate (to form dye-mordant complexes), and acetic acid. The solution is filtered and aged for 48 hours to enhance staining intensity.
Weigert’s Iron Hematoxylin
This formulation uses iron(III) chloride as a mordant:
-
Solution A : 1% hematoxylin in 95% ethanol.
-
Solution B : 1.2% iron(III) chloride in 2% HCl.
Equal volumes of Solutions A and B are mixed immediately before use. The iron-hematein complex provides precise nuclear staining, particularly for connective tissue.
Industrial-Scale Production Techniques
Commercial suppliers like MilliporeSigma and Epredia employ standardized protocols to ensure batch consistency:
-
Oxidation Control : Sodium iodate or hydrogen peroxide is added under controlled pH (4.5–5.5) to convert hematoxylin to hematein.
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Stabilization : Glycerol or ethylene glycol is incorporated to prevent over-oxidation and crystallization.
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Lyophilization : The anhydrous form is produced via freeze-drying, yielding a stable powder with <1% moisture content.
Quality Control and Analytical Methods
Spectrophotometric Analysis
Hematoxylin’s purity is assessed using UV-Vis spectroscopy. A 0.1% solution in ethanol exhibits λₘₐₓ at 280 nm (hematoxylin) and 350 nm (hematein). The ratio of absorbances (A₂₈₀/A₃₅₀) must exceed 1.2 to confirm minimal oxidation.
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves hematoxylin (retention time: 6.2 min) from impurities like logwood tannins.
Recent Advances in Hematoxylin Formulations
Epredia™ Signature Series™ 7212
This next-generation formulation uses a dye-lake complex to reduce background staining. Key improvements include:
Thermo Scientific’s Certified Hematoxylin
Certified by the Biological Stain Commission, this product guarantees >99% purity via mass spectrometry and complies with ISO 9001 standards.
Applications in Histopathology
Chemical Reactions Analysis
Types of Reactions
Hematoxylin undergoes various chemical reactions, including:
Oxidation: Hematoxylin can be oxidized to hematein, which is the active staining agent.
Reduction: Hematein can be reduced back to hematoxylin.
Substitution: Hematoxylin can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Solvents: Water, ethanol, methanol.
Major Products Formed
Hematein: Formed through the oxidation of hematoxylin.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Hematoxylin is extensively used in scientific research, particularly in the fields of histology and pathology. Its primary application is in the staining of cell nuclei in tissue sections, which helps in the visualization of cellular structures under a microscope. Hematoxylin is also used in the study of cell morphology, cell cycle analysis, and the identification of pathological changes in tissues.
Mechanism of Action
Hematoxylin exerts its staining effect through its interaction with nuclear chromatin. The compound binds to the negatively charged phosphate groups of nucleic acids, resulting in a blue-purple coloration of the cell nuclei. This staining is enhanced by the use of mordants such as aluminum salts, which form a complex with hematoxylin and increase its affinity for nucleic acids.
Comparison with Similar Compounds
Aluminium Sulfate (Anhydrous)
- Chemical Formula : Al₂(SO₄)₃
- Molar Mass : 342.13 g/mol
- CAS No.: 10043-01-3
- Key Properties: Appearance: White crystalline powder or fragments. Solubility: Freely soluble in water; insoluble in ethanol. pH: 2.9 or above (5% solution). Purity: ≥99.5% (ignited basis), with ≤0.4% alkali/alkaline earth residue .
- Functional Uses : Firming agent in food and water treatment.
- Analytical Methods :
Sodium Dichloroisocyanurate (Anhydrous) (NaDCC)
Calcium Chloride (Anhydrous)
Orcinol Anhydrous
Comparative Table
Key Research Findings
- Aluminium Sulfate (Anhydrous) : Demonstrates high stability under ignition (≤5% loss at 500°C) and stringent limits for heavy metals (e.g., lead ≤30 mg/kg) .
- NaDCC (Anhydrous) : Infrared spectroscopy distinguishes it from the dihydrate form, with anhydrous peaks at 3636 cm⁻¹ (vs. 3592 cm⁻¹ for dihydrate) .
- Calcium Chloride (Anhydrous) : Rapid moisture absorption makes it ideal for desiccant applications but necessitates airtight storage .
Q & A
Basic: How do I determine the molecular structure and purity of (Anhydrous) in a new synthesis protocol?
Methodological Answer:
Use a combination of analytical techniques:
- X-ray Diffraction (XRD) for crystallographic structure determination .
- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups and bonding .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to verify anhydrous properties and thermal stability .
Report all experimental parameters (e.g., solvent systems, drying conditions) to ensure reproducibility .
Basic: What criteria should guide the formulation of research questions for studying (Anhydrous)?
Methodological Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Ensure questions align with experimental constraints (e.g., equipment availability, synthesis scalability) .
- Use databases like PubMed or Scopus to identify gaps in existing literature (e.g., unexplored reaction pathways) .
- Prioritize questions addressing mechanistic uncertainties (e.g., "How does solvent polarity affect the stability of 302.29?") .
Advanced: How can I design experiments to resolve contradictions in reported properties of (Anhydrous)?
Methodological Answer:
- Replicate prior studies : Control variables such as humidity, temperature, and synthetic precursors to isolate discrepancies .
- Cross-validate data : Use complementary techniques (e.g., pair HPLC purity assays with mass spectrometry to confirm compositional integrity) .
- Statistical rigor : Apply multivariate analysis to distinguish experimental noise from genuine anomalies .
- Contextualize findings by comparing with peer-reviewed literature, noting methodological differences (e.g., solvent grades, calibration standards) .
Advanced: What strategies optimize experimental design for studying (Anhydrous) under non-ambient conditions?
Methodological Answer:
- DoE (Design of Experiment) : Use factorial designs to test interactions between variables (e.g., pressure, temperature, and catalytic agents) .
- In situ characterization : Deploy techniques like Raman spectroscopy or synchrotron XRD to monitor structural changes dynamically .
- Risk mitigation : Predefine exclusion criteria for outlier data and validate instrumentation calibration protocols .
Basic: How do I integrate theoretical frameworks into experimental studies of (Anhydrous)?
Methodological Answer:
- Link hypotheses to established theories (e.g., crystallography principles, reaction kinetics models) .
- Use computational tools (e.g., DFT calculations ) to predict properties like lattice energy or reactivity, then test empirically .
- Justify deviations from theoretical predictions by analyzing experimental limitations (e.g., idealized vs. real-world conditions) .
Advanced: How should I structure a manuscript to highlight novel findings about (Anhydrous)?
Methodological Answer:
- Introduction : Frame the study within unresolved debates (e.g., conflicting stability reports) and state how your work addresses them .
- Methods : Detail novel protocols (e.g., anhydrous handling techniques) and cite established methods verbatim .
- Results : Use tables to compare key metrics (e.g., purity, yield) against literature values, highlighting statistical significance .
- Discussion : Emphasize mechanistic insights (e.g., "Anhydrous phase transitions explain observed solubility variations") and avoid restating results .
Basic: What ethical considerations apply to handling and reporting data on (Anhydrous)?
Methodological Answer:
- Data integrity : Disclose all raw data and preprocessing steps (e.g., baseline corrections in spectroscopy) .
- Safety protocols : Document hazards (e.g., reactivity with moisture) and compliance with institutional safety guidelines .
- Reproducibility : Share synthetic procedures and characterization datasets via open-access repositories .
Advanced: How do I address conflicting spectral data for (Anhydrous) across studies?
Methodological Answer:
- Meta-analysis : Aggregate spectral data from multiple studies to identify systematic errors (e.g., instrument resolution differences) .
- Controlled reanalysis : Repeat experiments using identical parameters (e.g., scan rate, sample concentration) to isolate variables .
- Peer consultation : Engage collaborators to validate interpretations (e.g., ambiguous peak assignments in NMR) .
Basic: What databases and tools are essential for literature reviews on (Anhydrous)?
Methodological Answer:
- Primary sources : Use Scopus and PubMed for peer-reviewed articles; filter by publication date to prioritize recent findings .
- Chemical databases : Access Reaxys or SciFinder for physicochemical properties and synthetic pathways .
- Critical evaluation : Cross-check data against patents and preprints, noting non-peer-reviewed limitations .
Advanced: How can I develop a hypothesis-driven investigation into the catalytic applications of (Anhydrous)?
Methodological Answer:
- Hypothesis formulation : Propose a mechanism (e.g., "302.29 acts as a Lewis acid in cross-coupling reactions") based on electronic structure analysis .
- Experimental validation : Design kinetic studies (e.g., rate measurements under varying catalyst loads) and compare with control systems .
- Theoretical refinement : Iteratively adjust hypotheses using computational modeling (e.g., transition state simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
